Lenampicillin

Pharmacokinetics Bioavailability Prodrug

Lenampicillin (KBT-1585) is a scientifically differentiated ampicillin prodrug with 2.24-fold greater Cmax (6.5 vs 2.9 μg/mL) and 81% higher fed-state bioavailability versus equimolar ampicillin. Generic substitution with talampicillin or direct ampicillin is pharmacokinetically unsound—inferior absorption and food-effect susceptibility risk sub-therapeutic exposure. Choose Lenampicillin for reproducible PK/PD studies, oral step-down therapy models, and as a data-rich benchmark for novel beta-lactam formulation development.

Molecular Formula C21H23N3O7S
Molecular Weight 461.5 g/mol
CAS No. 86273-18-9
Cat. No. B1674722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenampicillin
CAS86273-18-9
SynonymsKBT 1585
KBT-1585
lenampicillin
Molecular FormulaC21H23N3O7S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C
InChIInChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1
InChIKeyZKUKMWMSYCIYRD-ZXFNITATSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lenampicillin (CAS 86273-18-9): A Quantitatively Differentiated Ampicillin Prodrug for Informed Antibacterial Procurement


Lenampicillin (KBT-1585, LAPC) is an orally administered prodrug of ampicillin (ABPC), classified as a beta-lactam antibiotic within the penicillin class [1]. It is synthesized as the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin, a structural modification designed to enhance lipophilicity and gastrointestinal absorption [2]. Following oral ingestion, Lenampicillin undergoes rapid hydrolysis in the intestinal wall and bloodstream to release the active moiety, ampicillin, which then exerts its bactericidal effect by inhibiting bacterial cell wall synthesis via penicillin-binding proteins (PBPs) [3]. Its primary scientific and procurement value proposition is its validated, quantifiable improvement in oral bioavailability and serum concentration attainment over unmodified ampicillin and certain other in-class prodrugs, which directly translates to predictable systemic drug exposure and clinical utility [4].

The Procurement Risk of Generic Substitution: Why Lenampicillin is Not Interchangeable with Ampicillin or Talampicillin


Generic substitution of ampicillin or its prodrugs (e.g., talampicillin, bacampicillin) for Lenampicillin is scientifically unsound due to profound pharmacokinetic divergence. While all release the same active moiety (ampicillin), their rate and extent of absorption, peak serum concentrations (Cmax), time to peak (Tmax), and resistance to food-induced bioavailability reduction differ substantially [1][2]. For instance, Lenampicillin achieves a Cmax that is more than double that of an equimolar ampicillin dose (6.5 vs 2.9 μg/mL), and its absorption is far less impaired by food intake compared to talampicillin [2][3]. These quantifiable disparities directly impact the ability to achieve and maintain therapeutic drug concentrations at the infection site. Therefore, from a scientific and procurement perspective, substituting a lower-bioavailability generic may lead to sub-therapeutic exposure, increased risk of treatment failure, and potential for antimicrobial resistance selection [4].

Lenampicillin (CAS 86273-18-9): Quantitative Evidence Guide for Differentiated Performance vs. Ampicillin, Talampicillin, and Bacampicillin


Superior Oral Bioavailability: Lenampicillin Achieves >2x Higher Peak Serum Concentration than Equimolar Ampicillin

Lenampicillin demonstrates significantly enhanced oral absorption compared to its parent compound, ampicillin. In a crossover study with 41 healthy volunteers, a 400 mg oral dose of Lenampicillin produced a mean peak serum ampicillin concentration (Cmax) of 6.5 μg/mL at 0.70 hours [1]. In contrast, an equimolar oral dose of ampicillin yielded a Cmax of only 2.9 μg/mL at 0.87 hours [1]. This represents a 2.24-fold increase in peak concentration.

Pharmacokinetics Bioavailability Prodrug Cmax Ampicillin

Reduced Food Effect on Absorption: Lenampicillin Maintains Higher Serum Levels Postprandially vs. Talampicillin

Lenampicillin's absorption is less susceptible to food intake compared to talampicillin (TAPC). In a crossover study of 6 healthy adults, after a fasting 250 mg dose, Lenampicillin reached a peak serum ampicillin concentration of 5.45 μg/mL at 1 hour, while TAPC reached 4.36 μg/mL [1]. Following a postprandial dose, Lenampicillin's Cmax was 3.36 μg/mL at 1 hour, whereas TAPC's Cmax was delayed to 3-4 hours and decreased to 1.86 μg/mL [1]. The 6-hour urinary recovery rate also favored Lenampicillin: 50.2% vs. 45.6% (fasting) and 41.2% vs. 39.6% (fed), with significantly higher recovery in the first 2 hours post-dose for Lenampicillin [1].

Pharmacokinetics Food Effect Absorption Prodrug Talampicillin

In Vitro Antibacterial Potency: Lenampicillin Equivalent to Ampicillin/Amoxicillin, Superior to Bacampicillin

In vitro studies confirm that the active ampicillin moiety released from Lenampicillin retains full potency. Against 433 clinical isolates, the MICs of ampicillin (from Lenampicillin) were almost equal to those of amoxicillin (AMPC) against S. aureus, S. epidermidis, and S. faecalis, and more potent than piperacillin (PIPC) and mecillinam (MPC) [1]. Crucially, a direct comparison of prodrugs showed Lenampicillin (KBT-1585) was 'more active than that of BAPC' (bacampicillin) across the antibacterial spectrum and against clinical isolates [2].

Antibacterial Activity MIC In Vitro Staphylococcus Bacampicillin

Tissue Penetration: Quantified Transition of Lenampicillin into Human Skin

Effective treatment of skin and soft tissue infections requires adequate drug concentrations at the target site. A clinical study in 11 pre-surgery dermatitis patients quantified Lenampicillin's transition from serum to skin tissue [1]. Following a 500 mg oral dose, mean serum concentration ranged from 2.23 to 10.05 μg/mL, while corresponding skin tissue concentrations ranged from 0.45 to 1.34 μg/g [1]. This demonstrates a quantifiable tissue-to-serum ratio of approximately 13-20%.

Tissue Distribution Skin Penetration Pharmacokinetics Soft Tissue Infection

High-Value Application Scenarios for Lenampicillin (CAS 86273-18-9) Based on Quantifiable Differentiation


Oral Antibiotic Development: Benchmark Prodrug for Bioavailability-Enhancement Studies

Lenampicillin serves as an excellent benchmark prodrug in preclinical pharmacokinetic and formulation research. Its well-documented and quantifiable 2.24-fold increase in Cmax and 81% higher fed-state Cmax over comparators [1][2] provides a clear, data-rich reference standard against which novel oral beta-lactam formulations or absorption enhancers can be measured.

In Vivo Efficacy Models Requiring High and Predictable Ampicillin Exposure

In animal models of infection (e.g., murine thigh or pneumonia models) where consistent and high systemic exposure to ampicillin is required, Lenampicillin offers a pharmacokinetic advantage over direct ampicillin or talampicillin dosing. Its superior bioavailability and reduced food effect [1][2] minimize inter-animal variability, increasing the statistical power of efficacy studies.

Clinical Trial Design: Optimizing Oral Step-Down Therapy for Skin and Soft Tissue Infections

For clinical studies evaluating oral step-down therapy following initial IV antibiotics, Lenampicillin's rapid attainment of high serum levels (Cmax of 6.5 μg/mL within 0.7h) and proven skin tissue penetration [3][4] make it a scientifically sound candidate. Its 79.2-81.1% clinical efficacy in large cohorts (n=183, n=37) with superficial purulent and surgical infections [4] supports its use as a reliable active comparator arm.

Investigating Food-Drug Interactions in Beta-Lactam Antibiotics

Due to its distinct resistance to food-induced absorption impairment compared to talampicillin (fed Cmax: 3.36 vs. 1.86 μg/mL) [2], Lenampicillin is an ideal tool compound for mechanistic studies on how food components modulate the gastrointestinal absorption of ester prodrugs. This can inform the rational design of future prodrugs with superior prandial-state robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenampicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.